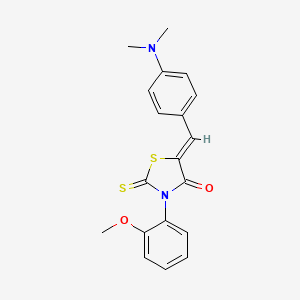
5-(4-Dimethylamino-benzylidene)-3-(2-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Dimethylamino-benzylidene)-3-(2-methoxy-phenyl)-2-thioxo-thiazolidin-4-one: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with other functional groups. The presence of dimethylamino, methoxy, and thioxo groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylamino-benzylidene)-3-(2-methoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 2-methoxyphenylthiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high throughput and consistent quality. The choice of raw materials, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylamino-benzylidene)-3-(2-methoxy-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research suggests that the compound may act as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Its unique chemical properties make it suitable for use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 5-(4-Dimethylamino-benzylidene)-3-(2-methoxy-phenyl)-2-thioxo-thiazolidin-4-one exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one: Lacks the dimethylamino group, potentially altering its chemical properties and applications.
5-(4-Dimethylamino-benzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one: Similar structure but without the methoxy group, which may influence its overall behavior.
Uniqueness
The presence of both dimethylamino and methoxy groups in 5-(4-Dimethylamino-benzylidene)-3-(2-methoxy-phenyl)-2-thioxo-thiazolidin-4-one contributes to its unique chemical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C19H18N2O2S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O2S2/c1-20(2)14-10-8-13(9-11-14)12-17-18(22)21(19(24)25-17)15-6-4-5-7-16(15)23-3/h4-12H,1-3H3/b17-12- |
InChI Key |
ZZKVYXCGNUEDEY-ATVHPVEESA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)
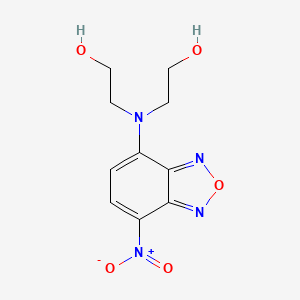
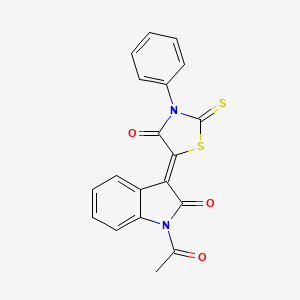
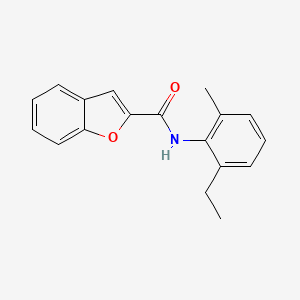
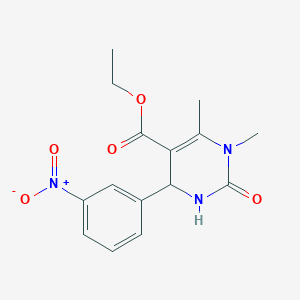
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697770.png)
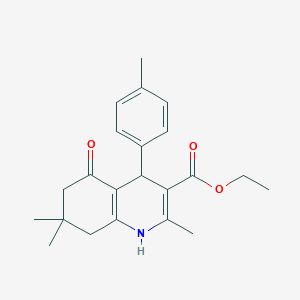
![5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)
![(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11697792.png)
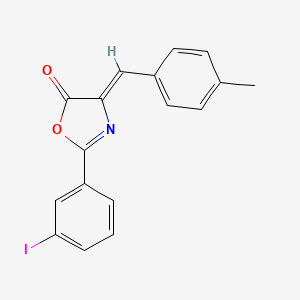
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11697804.png)
